3-Bromo-4,5-dimethylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-4,5-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3,(H2,9,10) |
InChI Key |
IZBFKOFADQQBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4,5 Dimethylpyridin 2 Amine and Its Precursors
Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Bromo-4,5-dimethylpyridin-2-amine, two primary disconnections are most logical: the carbon-bromine (C-Br) bond and the carbon-nitrogen (C-N) bond.
Disconnection 1: C-Br Bond
This disconnection points to a direct bromination strategy. The immediate precursor would be 4,5-dimethylpyridin-2-amine (B1337687) . This approach is synthetically appealing due to its directness. The feasibility of this step hinges on the ability to selectively introduce a bromine atom at the C-3 position. The powerful ortho-directing effect of the C-2 amino group makes this a promising route.
Target: this compound
Disconnection: C3-Br bond
Precursor: 4,5-dimethylpyridin-2-amine
Disconnection 2: C-N Bond
This disconnection suggests a cross-coupling amination reaction, most notably the Buchwald-Hartwig amination. This would involve the reaction of a dibrominated precursor with an amine source. The key precursor for this strategy would be 2,3-dibromo-4,5-dimethylpyridine (B1611298) . The success of this route depends on the selective amination at the C-2 position over the C-3 position.
Target: this compound
Disconnection: C2-NH2 bond
Precursors: 2,3-dibromo-4,5-dimethylpyridine and an ammonia (B1221849) equivalent.
The precursor 4,5-dimethylpyridin-2-amine itself can be synthesized from the commercially available 3,4-lutidine (4,5-dimethylpyridine). A common pathway involves nitration followed by reduction. For instance, nitration of 3,4-lutidine would yield 4,5-dimethyl-2-nitropyridine, which can then be reduced to the desired 4,5-dimethylpyridin-2-amine using standard reducing agents like H₂/Pd/C or Sn/HCl.
Direct Bromination Strategies for Pyridin-2-amine Precursors
Direct bromination of an appropriately substituted pyridine (B92270) ring is often the most step-economical method. In the case of synthesizing this compound, the precursor is 4,5-dimethylpyridin-2-amine.
The regiochemical outcome of electrophilic aromatic substitution on a pyridine ring is dictated by the electronic properties of the existing substituents. The pyridine nitrogen is deactivating, directing electrophiles to the meta-position (C-3 and C-5). However, activating groups like amines and alkyl groups can override this effect.
In 4,5-dimethylpyridin-2-amine, the C-2 amino group is a powerful activating group and directs electrophiles to its ortho (C-3) and para (C-5) positions. The methyl groups at C-4 and C-5 are also activating. The C-5 position is already substituted, and the C-3 position is strongly activated by the adjacent amino group. Therefore, electrophilic bromination is highly likely to occur at the C-3 position.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid, chloroform, or carbon tetrachloride. researchgate.netnih.gov The reaction is often performed at or below room temperature to control reactivity and minimize side reactions.
Table 1: General Conditions for Regioselective Bromination of Aminopyridines
| Brominating Agent | Solvent | Temperature | Typical Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, CCl₄ | 0°C to RT | Selective bromination ortho and para to the amine |
| Bromine (Br₂) | Acetic Acid, Dichloromethane | 0°C to RT | Effective bromination, may require base to scavenge HBr |
While the high activation provided by the amino group often makes a catalyst unnecessary for the bromination of 4,5-dimethylpyridin-2-amine, catalytic systems can be employed in less reactive systems or to improve selectivity. For electrophilic halogenation of pyridines, which are inherently electron-deficient, Lewis acids or strong Brønsted acids are sometimes used. chemrxiv.org However, for highly activated substrates like aminopyridines, such catalysts may lead to over-reactivity or side reactions and are generally not required. In some cases, radical initiators are used with agents like NBS, but this typically promotes benzylic bromination on the methyl groups rather than aromatic bromination. google.com
Synthesis via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. nih.govacs.org While not a direct method for introducing the C-Br or C-N bond of the final product, it is highly relevant for the synthesis of substituted pyridine precursors.
For example, the 4,5-dimethylpyridine core could be assembled using a Suzuki reaction. A hypothetical route could involve the coupling of 2-amino-4,5-dibromopyridine with two equivalents of a methylboronic acid derivative, or a sequential coupling to introduce the methyl groups one at a time. More practically, it can be used to synthesize derivatives from brominated pyridines. A study by Zhong et al. demonstrated the Suzuki-Miyaura cross-coupling of various bromopolypyridines with potassium vinyltrifluoroborate. nih.govacs.org Similarly, the synthesis of pyridine derivatives via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported, showcasing the utility of this reaction on substituted bromopyridines. mdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (intrinsic) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | mdpi.com |
| Pd(PPh₃)₄ | PPh₃ (intrinsic) | K₂CO₃ | Dioxane/H₂O | 90°C | thieme-connect.com |
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgnih.gov This strategy is a viable alternative for the synthesis of this compound, starting from a precursor like 2,3-dibromo-4,5-dimethylpyridine and an ammonia surrogate or a protected amine.
The key challenge in this approach is achieving regioselective amination at the C-2 position. The relative reactivity of the C-2 and C-3 bromine atoms is influenced by steric and electronic factors. The C-2 position is generally more electron-deficient in pyridines and often more reactive in nucleophilic aromatic substitution. In palladium-catalyzed reactions, the choice of ligand is crucial for controlling selectivity and achieving high yields. acs.orgresearchgate.net Bidentate phosphine (B1218219) ligands like BINAP and DPEPhos, as well as sterically hindered monodentate ligands, have proven effective in the amination of challenging heteroaryl halides. wikipedia.org
Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110°C | acs.org |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100°C | acs.org |
Optimization of Synthetic Pathways
Green Chemistry Principles in Synthesis
The synthesis of substituted pyridines often involves multicomponent reactions, which are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing waste. nih.govacs.org Innovations in this area include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.gov For instance, one-pot, four-component reactions to create novel pyridine derivatives have demonstrated excellent yields (82%–94%) and short reaction times (2–7 minutes) under microwave irradiation in ethanol, a greener solvent choice. nih.gov
Solvent selection is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and flammable, posing risks to human health and the environment. biosynce.com Research has focused on replacing these with greener alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.comresearchgate.netmdpi.com Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. Environmentally benign methods for the amination of various polyhalogenated pyridines have been developed using water as a solvent, offering a safer alternative to traditional methods that often require excess amino sources or palladium catalysts. acs.orgnih.gov
In the context of producing this compound, the bromination step is a key consideration. Traditional bromination often employs molecular bromine, which is hazardous and corrosive. Green chemistry approaches seek to replace it with safer brominating agents or in-situ generation methods. For example, the bromination of aniline (B41778) derivatives has been achieved using an aqueous solution of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), which is a more environmentally friendly approach.
Furthermore, solvent- and halide-free synthesis methods represent a significant advancement in green chemistry. rsc.orgrsc.org The C-H functionalization of pyridine N-oxides with dialkylcyanamides provides an atom-economical route to pyridine-2-yl substituted ureas without the need for solvents or halide reagents. rsc.orgrsc.org While not directly applied to this compound, this principle of direct C-H functionalization offers a potential pathway for more sustainable syntheses of related compounds.
The use of reusable catalysts, such as heteropolyacids or surface-modified systems, also aligns with green chemistry principles by reducing waste and improving process efficiency. acs.orgconicet.gov.ar For example, Wells-Dawson heteropolyacids have been used as recyclable catalysts in the solvent-free synthesis of functionalized pyridines. conicet.gov.ar Similarly, a vial with an inner surface modified with PET@UiO-66 has been utilized for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org
The table below summarizes various green chemistry approaches applicable to the synthesis of pyridine derivatives.
Table 1: Green Chemistry Approaches in Pyridine Synthesis
| Green Chemistry Principle | Approach | Advantages |
|---|---|---|
| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.gov |
| Safer Solvents | Use of water, ethanol, 2-MeTHF, CPME | Reduced toxicity and environmental impact. biosynce.commdpi.comresearchgate.netmdpi.comacs.orgnih.gov |
| Atom Economy | One-Pot Multicomponent Reactions | Minimizes waste by incorporating all starting materials into the final product. nih.govacs.org |
| Catalysis | Use of reusable catalysts (e.g., heteropolyacids, MOFs) | Reduces catalyst waste and cost. acs.orgconicet.gov.ar |
| Waste Prevention | Solvent-free and halide-free synthesis | Eliminates solvent waste and hazardous halide reagents. rsc.orgrsc.orgconicet.gov.ar |
| Safer Reagents | Use of H₂O₂ with HBr for bromination | Avoids the use of hazardous molecular bromine. |
| Process Intensification | Base-promoted amination in water | Simplifies the process and avoids the need for metal catalysts. acs.orgnih.gov |
Chemical Reactivity and Derivatization Strategies of 3 Bromo 4,5 Dimethylpyridin 2 Amine
Reactions at the Bromine Atom
The bromine atom on the pyridine (B92270) ring is a key handle for introducing new carbon or heteroatom substituents through transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of the pyridine ring.
Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a highly effective method for creating C(sp²)-C(sp) bonds. libretexts.orgwikipedia.org Research on various 2-amino-3-bromopyridines has demonstrated their successful participation in this reaction. scirp.orgresearchgate.net For instance, the coupling of 2-amino-3-bromopyridines with a range of terminal alkynes proceeds in moderate to excellent yields using a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgresearchgate.net A typical catalytic system involves Pd(CF₃COO)₂, PPh₃ as a ligand, and CuI as a co-catalyst in a solvent like DMF at elevated temperatures. scirp.org This methodology is expected to be directly applicable to 3-Bromo-4,5-dimethylpyridin-2-amine, allowing for the synthesis of various 3-alkynyl-4,5-dimethylpyridin-2-amines.
Table 1: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines Data extrapolated from studies on analogous compounds.
| Catalyst/Ligand/Additive | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 72-96% | scirp.org |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of aryl halides. wikipedia.org While specific examples utilizing this compound are not prominent in the literature, the general applicability of the Heck reaction to aryl bromides suggests its potential for derivatization. researchgate.net The reaction typically employs a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org
Stille Coupling: The Stille reaction creates a new carbon-carbon bond by coupling an organotin compound with an sp²-hybridized halide using a palladium catalyst. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, making it a powerful tool in complex molecule synthesis. uwindsor.ca Although direct applications to this compound are not extensively documented, its utility in coupling bromopyridine systems is well-established, suggesting it as a viable strategy for introducing aryl, vinyl, or other organic fragments at the C-3 position. organic-chemistry.orglibretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing N-aryl amines. The application of this methodology to 3-halo-2-aminopyridines has been successfully demonstrated. nih.gov
A significant challenge in the C-N coupling of 3-bromo-2-aminopyridine analogs is the potential for the substrate itself to act as a nucleophile or for the starting material's amidine-like structure to chelate the palladium catalyst, thereby inhibiting the reaction. nih.gov However, the use of specific catalyst systems, such as those based on RuPhos or BrettPhos precatalysts in combination with a strong base like LiHMDS, has proven effective for coupling both primary and secondary amines with unprotected 3-halo-2-aminopyridines. nih.govresearchgate.net These conditions have been shown to yield the desired N³-substituted-2,3-diaminopyridines in moderate to good yields. nih.gov This suggests a robust pathway for the amination of this compound.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine Data from studies on the parent analog.
| Amine Type | Catalyst/Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Secondary (e.g., morpholine) | RuPhos-precatalyst | LiHMDS | Toluene | 80°C | nih.gov |
Palladium-catalyzed cross-coupling reactions can also be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, yielding aryl ethers and aryl thioethers, respectively. These reactions, often considered variants of the Buchwald-Hartwig coupling, typically involve reacting the aryl halide with an alcohol or thiol in the presence of a suitable palladium catalyst and base. While specific documented examples for this compound are scarce, the general methodology is well-established for other aryl halides and represents a potential route for derivatization.
Reactions at the Amino Group
The primary amino group at the C-2 position is a versatile site for functionalization through acylation, sulfonylation, and alkylation reactions.
The primary amino group of this compound can be readily acylated or sulfonylated using standard procedures. Acylation, for instance with acetic anhydride, converts the amine into the corresponding acetamide. mdpi.com This transformation is often employed as a protection strategy for the amino group to prevent side reactions or to modify the electronic properties of the substrate during subsequent transformations, such as palladium-catalyzed couplings. mdpi.com For example, the Suzuki cross-coupling of a related bromo-aminopyridine derivative was successfully carried out after protection of the amino group as an acetamide. mdpi.com Similarly, reaction with sulfonyl chlorides would yield the corresponding sulfonamides.
The nitrogen of the amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more significant and widely used transformation involving the amino group of 2-aminopyridines is the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many medicinally important compounds. nih.govorganic-chemistry.orgnih.gov This reaction involves the condensation of the 2-aminopyridine (B139424) with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group to form the fused imidazole (B134444) ring. organic-chemistry.org This powerful transformation highlights the cooperative reactivity of the amino group and the adjacent ring nitrogen.
Cyclocondensation Reactions to Form Fused Heterocycles
The 1,2-diamine-like arrangement of the endocyclic pyridine nitrogen and the exocyclic 2-amino group in this compound makes it an excellent precursor for the synthesis of fused bicyclic heterocycles through cyclocondensation reactions. These reactions typically involve the formation of a new ring by reacting the aminopyridine with a bifunctional electrophile.
One of the most common applications is the synthesis of imidazo[1,2-a]pyridines , which are prevalent scaffolds in medicinal chemistry. nih.gov The general synthesis, known as the Tchichibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, this reaction would proceed by the initial nucleophilic attack of the more basic ring nitrogen onto the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. This method allows for the introduction of various substituents at the 2- and 3-positions of the new imidazo (B10784944) ring. organic-chemistry.orgnih.gov
Another important class of fused heterocycles accessible from this precursor are the organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines . The synthesis of these systems typically requires converting the 2-amino group into a 2-hydrazino group. This can be achieved via diazotization followed by reduction. The resulting 3-bromo-2-hydrazino-4,5-dimethylpyridine can then undergo cyclocondensation with various one-carbon electrophiles such as carboxylic acids, acid chlorides, or orthoesters to form the fused triazole ring. researchgate.net For instance, a patent for a related isomer describes the cyclization of 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) into a 6-bromo-7,8-dimethyl- organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyridine, highlighting the utility of this scaffold in forming fused triazole systems which are key intermediates for agrochemicals. google.com Mild, modern methods, such as those employing a modified Mitsunobu reaction, can also be used for the intramolecular cyclization of acylated 2-hydrazinopyridines, offering compatibility with sensitive functional groups. researchgate.net
The following table summarizes representative cyclocondensation reactions for forming fused heterocycles from a 2-aminopyridine core.
| Fused Heterocycle | Reagent(s) | General Reaction Type | Resulting Scaffold Example |
| Imidazo[1,2-a]pyridine | α-Haloketone (e.g., Bromoacetone) | Tchichibabin Reaction | 6-Bromo-2,7,8-trimethylimidazo[1,2-a]pyridine |
| organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyridine | 1. NaNO₂, HCl; SnCl₂2. Formic Acid | Diazotization, Reduction, Cyclization | 6-Bromo-7,8-dimethyl- organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine |
| Pyrido[1,2-a]pyrimidine | β-Dicarbonyl Compound (e.g., Malonic ester) | Condensation | 7-Bromo-8,9-dimethyl-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one |
Reactions at the Pyridine Ring
Electrophilic Aromatic Substitution (if applicable and regioselective)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.orglumenlearning.com However, the reactivity and regioselectivity are significantly influenced by the existing substituents. In this compound, the ring contains powerful activating groups (the 2-amino group and two methyl groups) and a deactivating bromo group.
The directing effects of these substituents are as follows:
2-Amino group: Strongly activating and ortho-, para-directing.
4-Methyl and 5-Methyl groups: Weakly activating and ortho-, para-directing.
3-Bromo group: Deactivating but ortho-, para-directing.
The only unsubstituted position on the pyridine ring is C6. The directing effects of the substituents converge to influence the reactivity of this position. The C2-amino group strongly activates the C6 position (which is para to it). The C4-methyl group also activates the C6 position (ortho). Conversely, the C5-methyl and C3-bromo groups would direct an incoming electrophile away from C6.
Given the potent activating and para-directing nature of the amino group, it is the dominant factor. Therefore, if an electrophilic aromatic substitution reaction were to occur, it would be highly regioselective for the C6 position . Standard EAS reactions like nitration, halogenation, or sulfonation would require carefully controlled conditions to achieve substitution without degrading the starting material, but the C6 position is the anticipated site of reaction.
Lithiation and Subsequent Quenching Reactions
Metalation of the pyridine ring, particularly through lithiation, followed by quenching with an electrophile, is a powerful strategy for regioselective functionalization. For this compound, two primary pathways for lithiation exist: halogen-metal exchange or deprotonation.
Halogen-Metal Exchange: The bromine atom at the C3 position can be exchanged for lithium using strong organolithium bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C). This is often a very rapid process. Quenching the resulting 3-lithiated species with an electrophile (e.g., CO₂, aldehydes, or alkyl halides) would introduce a new substituent specifically at the C3 position.
Directed Deprotonation (ortho-lithiation): The C2-amino group can direct a lithium base to deprotonate the adjacent C3-position. However, this position is already occupied by a bromine atom. The next most likely site for directed deprotonation would be the C6 position, which is influenced by the ring nitrogen and activated by the C2-amino and C4-methyl groups. The use of a bulky lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can favor deprotonation over halogen-metal exchange.
The outcome of the reaction is highly dependent on the choice of base, solvent, and temperature. Studies on similarly substituted pyridines have shown that such regiocontrol is achievable. For instance, the lithiation of a related 3-bromo-5-(oxazolinyl)pyridine demonstrated that different bases could selectively promote either halogen-metal exchange or deprotonation at different positions. Quenching the lithiated intermediate provides a route to a wide array of substituted pyridines. mdpi.com
Synthesis of Complex Scaffolds and Analogs
The functional handles present in this compound make it a valuable starting material for the synthesis of more complex molecular architectures, particularly those with applications in medicinal chemistry. The bromine atom at C3 is especially useful as it enables access to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The C3-bromo substituent can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone for constructing biaryl scaffolds, which are common motifs in drug candidates. For example, similar bromo-aminopyridines have been used to synthesize novel derivatives with potential anti-thrombolytic and biofilm-inhibiting activities. mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis provides access to 3-alkynylpyridine derivatives. These products can serve as intermediates for further transformations or as final targets themselves.
Buchwald-Hartwig Amination: The C3-bromo group can be substituted with various primary or secondary amines to introduce new nitrogen-containing functionalities, expanding the chemical space for structure-activity relationship (SAR) studies.
These cross-coupling reactions, combined with the potential for cyclocondensation, allow for the elaboration of the this compound core into diverse and complex scaffolds. This versatility is particularly exploited in the discovery of kinase inhibitors, where the aminopyridine core can act as a hinge-binding motif, and the substituents appended via cross-coupling can interact with other regions of the enzyme's active site. For instance, related pyridinyl-based heterocycles are known inhibitors of kinases like p38 MAP kinase. nih.govnih.gov
The following table outlines the synthesis of representative complex scaffolds from a brominated aminopyridine core.
| Starting Material | Coupling Partner | Reaction Type | Complex Scaffold Product | Potential Application |
| This compound | Phenylboronic acid | Suzuki Coupling | 3-Phenyl-4,5-dimethylpyridin-2-amine | Biaryl Synthesis |
| This compound | Ethynyltrimethylsilane | Sonogashira Coupling | 3-((Trimethylsilyl)ethynyl)-4,5-dimethylpyridin-2-amine | Alkyne-functionalized intermediates |
| This compound | Morpholine | Buchwald-Hartwig Amination | 4,5-Dimethyl-3-morpholinopyridin-2-amine | Kinase Inhibitor Scaffolds |
| This compound | Imidazole | Ullmann Condensation | 3-(1H-Imidazol-1-yl)-4,5-dimethylpyridin-2-amine | Heterocyclic linkage |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dimethylpyridin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The acquisition and interpretation of one-dimensional and two-dimensional NMR spectra would be essential.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis:A suite of 2D NMR experiments would be necessary to establish the complete molecular structure and spatial arrangement of atoms.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, which is critical for determining the through-space proximity of the methyl and amino groups relative to other parts of the molecule.
Single Crystal X-ray Diffraction Analysis
Growing a suitable single crystal of 3-Bromo-4,5-dimethylpyridin-2-amine would be the first step for this analysis.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding):The crystallographic data would allow for a detailed analysis of the non-covalent interactions that stabilize the crystal structure. This would include:
Hydrogen Bonding: Identifying and characterizing hydrogen bonds, likely involving the amino group (N-H) as a donor and the pyridine (B92270) nitrogen as an acceptor.
π-π Stacking: Analyzing the potential for stacking interactions between the aromatic pyridine rings of adjacent molecules.
Halogen Bonding: Investigating the possibility of the bromine atom participating in halogen bonds with other electronegative atoms in neighboring molecules.
Until such research is conducted and the data is made publicly available, the generation of the requested article remains unfeasible.
Co-crystallization and Salt Formation for Structural Insights
The precise three-dimensional arrangement of atoms and intermolecular interactions in this compound can be definitively determined through single-crystal X-ray diffraction. However, obtaining single crystals of sufficient quality directly from the parent compound can be challenging. Co-crystallization and salt formation are powerful crystal engineering strategies employed to overcome this hurdle and gain structural insights.
These techniques involve combining the target molecule with a carefully selected coformer or an acid to promote the formation of a new crystalline solid with improved crystallographic properties. The selection of a coformer is guided by the principles of supramolecular chemistry, which predicts the likely and most stable intermolecular interactions, known as synthons. For this compound, the presence of both a pyridine nitrogen atom (a hydrogen bond acceptor) and an amino group (a hydrogen bond donor) makes it an excellent candidate for forming predictable hydrogen-bonded structures.
A common and reliable interaction is the pyridine-amine hydrogen bond synthon, which has been successfully used in the crystal engineering of other pyridine-containing molecules. jyu.fi For example, studies on the agrochemical thiophanate-ethyl demonstrated that co-crystals could be reliably formed with various pyridine-based coformers through this specific hydrogen bonding pattern. jyu.fi Similarly, the amino group of this compound can form robust hydrogen bonds with carboxylic acids or other suitable coformers. The competition and hierarchy between different possible synthons, especially in molecules with multiple functional groups, is a key area of study in crystal engineering. nih.gov
Furthermore, the basic nature of the pyridine ring and the 2-amino group allows for the formation of crystalline salts with various acids. The reaction with an acid like hydrobromic acid could yield a hydrobromide salt, such as has been reported for the related compound 6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide. synhet.com The formation of a salt introduces strong charge-assisted hydrogen bonds, which often lead to well-ordered crystalline lattices suitable for X-ray diffraction analysis, thereby revealing the protonation site and the conformational details of the cation.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound can be interpreted by assigning observed absorption (IR) and scattering (Raman) bands to specific molecular motions. Although a direct experimental spectrum for this exact compound is not publicly available, the characteristic frequencies can be reliably predicted based on extensive studies of similar substituted pyridines and aromatic amines. osi.lvresearchgate.netnih.govnih.gov The primary functional groups—amino (NH₂), methyl (CH₃), pyridine ring, and the carbon-bromine bond (C-Br)—each give rise to distinct vibrational modes.
The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring typically occur above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methyl groups are found just below 3000 cm⁻¹. The pyridine ring itself has a set of characteristic stretching vibrations (C=C and C=N) between 1625 and 1430 cm⁻¹. elixirpublishers.com The C-Br stretching vibration is expected at lower frequencies, generally in the 710-505 cm⁻¹ range, though its exact position can be influenced by coupling with other modes. indexcopernicus.com
A summary of the expected vibrational modes and their approximate frequency ranges is presented in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | References |
|---|---|---|---|
| ν(N-H) stretch | Amino (-NH₂) | 3500 - 3300 | osi.lvresearchgate.net |
| ν(C-H) stretch | Aromatic (Pyridine Ring) | 3100 - 3000 | osi.lvelixirpublishers.com |
| ν(C-H) stretch | Aliphatic (Methyl, -CH₃) | 3000 - 2850 | osi.lv |
| δ(N-H) scissoring | Amino (-NH₂) | 1650 - 1590 | osi.lv |
| ν(C=C), ν(C=N) stretch | Pyridine Ring | 1625 - 1430 | osi.lvresearchgate.netelixirpublishers.com |
| δ(C-H) bend | Methyl (-CH₃) | 1470 - 1370 | osi.lv |
| β(C-H) in-plane bend | Pyridine Ring | 1300 - 1000 | osi.lvelixirpublishers.com |
| γ(C-H) out-of-plane bend | Pyridine Ring | 990 - 810 | osi.lvelixirpublishers.com |
| ν(C-Br) stretch | Bromo (-Br) | 710 - 505 | indexcopernicus.com |
While empirical correlations provide a solid foundation for spectral analysis, the definitive assignment of complex vibrational spectra is greatly enhanced by computational chemistry. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP, have become a standard tool for predicting the vibrational frequencies and intensities of molecules. nih.govindexcopernicus.comacs.org
For a molecule like this compound, a typical computational workflow involves first optimizing the molecular geometry to find its lowest energy conformation. Then, the vibrational frequencies are calculated from this optimized structure. The calculated (harmonic) frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To improve agreement, these theoretical frequencies are uniformly scaled using established scaling factors. jyu.fi
The power of this approach has been demonstrated for closely related molecules. For instance, a combined experimental and theoretical study on 4-N,N'-dimethylamino pyridine showed excellent agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. nih.gov Furthermore, computational models allow for the calculation of the Potential Energy Distribution (PED), which quantitatively describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. mdpi.com This analysis is invaluable for resolving ambiguities in band assignments, especially in regions where multiple vibrational modes overlap.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce its structure and the structure of its derivatives by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution MS which provides the nominal mass (to the nearest integer), HRMS measures the m/z to several decimal places. This high precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₇H₉BrN₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The theoretical monoisotopic mass, calculated using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), can be compared to the experimentally measured exact mass. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula.
| Attribute | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂ |
| Nominal Mass | 200 u |
| Theoretical Monoisotopic Mass ([M] with ⁷⁹Br) | 199.99491 u |
| Theoretical Monoisotopic Mass ([M] with ⁸¹Br) | 201.99286 u |
| Protonated Species ([M+H]⁺ with ⁷⁹Br) | 201.00218 u |
Tandem Mass Spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation of a pre-selected ion. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the original structure.
The fragmentation pathways of substituted pyridines and aromatic amines are well-documented. acs.orgnih.gov For this compound, several characteristic fragmentation patterns can be anticipated. The participation of the ring nitrogen is a key feature in the fragmentation of many pyridine isomers. acs.org Common losses include the elimination of stable neutral molecules or radicals.
Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:
Loss of a bromine radical (•Br): This would lead to a fragment ion at m/z 121.
Loss of a methyl radical (•CH₃): This would produce a fragment ion at m/z 186.
Loss of HCN: A common fragmentation for pyridine rings, which could lead to various smaller fragments. rsc.org
Cleavage of the amino group: Loss of ammonia (B1221849) (NH₃) or an aminyl radical (•NH₂) could also occur.
Analyzing the fragmentation of derivatives of this compound via MS/MS is particularly useful for identifying the site of modification. For example, if the amino group is acylated, the mass of the acyl group would be observed in the fragmentation pattern, confirming the reaction at that position.
| Precursor Ion [M+H]⁺ (m/z) | Plausible Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 201.00 (with ⁷⁹Br) | [M+H - Br]⁺ | •Br | 121.08 |
| 201.00 (with ⁷⁹Br) | [M+H - CH₃]⁺ | •CH₃ | 186.00 |
| 201.00 (with ⁷⁹Br) | [M+H - NH₃]⁺ | NH₃ | 184.00 |
| 201.00 (with ⁷⁹Br) | [M+H - HCN]⁺ | HCN | 174.00 |
Computational and Theoretical Investigations of 3 Bromo 4,5 Dimethylpyridin 2 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 3-Bromo-4,5-dimethylpyridin-2-amine. DFT calculations can provide a wealth of information about the molecule's geometry, electronic distribution, and energetic properties.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density distribution, revealing how the electronegative bromine atom and the electron-donating amino and methyl groups influence the pyridine (B92270) ring.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, with a significant contribution from the carbon atom bonded to the bromine, suggesting this as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the amino group and pyridine ring. |
| LUMO | -1.2 | Distributed over the pyridine ring and the C-Br bond. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |
Note: This data is illustrative and based on typical values for similar brominated amino pyridines.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) is a common DFT-based method used to calculate NMR chemical shifts. For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The calculations would show distinct signals for the two non-equivalent methyl groups and the aromatic proton. The carbon spectrum would show the effect of the bromine and nitrogen substituents on the chemical shifts of the ring carbons.
Vibrational Frequencies: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C-N and C-C stretching of the pyridine ring, and the C-Br stretching frequency.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3400-3500 | Asymmetric and symmetric stretching of the amino group. |
| C-H Stretch (Aromatic) | ~3050-3150 | Stretching of the C-H bond on the pyridine ring. |
| C-H Stretch (Methyl) | ~2900-3000 | Stretching of the C-H bonds in the methyl groups. |
| C=C/C=N Ring Stretch | ~1400-1600 | Vibrations of the pyridine ring. |
| C-Br Stretch | ~600-700 | Stretching of the carbon-bromine bond. |
Note: These are expected frequency ranges and would be precisely calculated in a specific DFT study.
Conformer Analysis and Stability
Due to the presence of the amino group, this compound can exist in different conformations related to the orientation of the amino protons relative to the pyridine ring. Computational methods can be used to identify the possible conformers and determine their relative stabilities by calculating their energies. The most stable conformer is the one with the lowest energy, and its geometry is considered the ground state structure of the molecule. This analysis is crucial for understanding the molecule's behavior in different environments.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the nitrogen atom of the pyridine ring and the amino group.
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and potentially near the bromine atom due to its electron-withdrawing nature, which can create a region of positive potential on the adjacent carbon.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, chemists can gain a deeper understanding of the factors that control the reaction's outcome.
Transition State Characterization for Key Transformations
A key aspect of studying reaction mechanisms is the characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating and characterizing the transition state for a particular reaction, chemists can calculate the activation energy, which determines the reaction rate.
For reactions involving this compound, such as nucleophilic substitution of the bromine atom or electrophilic addition to the pyridine ring, computational methods can be used to:
Identify the structure of the transition state.
Calculate the energy barrier for the reaction.
Confirm that the transition state connects the reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation.
These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Energetic Profiles of Synthetic Pathways
A thorough search of scientific databases and research publications did not yield any studies focused on the computational analysis of the energetic profiles of synthetic pathways leading to this compound. Such investigations are crucial for optimizing reaction conditions, improving yields, and understanding the mechanisms of formation. The absence of this data indicates a potential area for future research to elucidate the thermodynamics and kinetics of its synthesis.
Molecular Dynamics Simulations
Similarly, there is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are powerful tools for investigating intermolecular interactions, the influence of solvents on molecular conformation, and the dynamic behavior of a compound in various environments. mdpi.com This lack of data prevents a deeper understanding of how this compound interacts with other molecules and its surrounding medium, which is critical for predicting its behavior in complex systems.
While specific computational studies on this compound are absent, research on related pyridine derivatives often employs computational methods to predict properties and reaction outcomes. For instance, studies on other bromo-substituted pyridines have utilized computational approaches to understand their electronic properties and reactivity. researchgate.netresearchgate.net However, these findings are not directly transferable to this compound due to the specific influence of the methyl and amine substituents on its structure and electronics.
Exploration of Biological Interaction Mechanisms and Structure Activity Relationships Sar for 3 Bromo 4,5 Dimethylpyridin 2 Amine Analogs in Vitro Focus
Design Principles for Biologically Relevant Analogs and Derivatives
The design of biologically active analogs of bromo-aminopyridines is often guided by established pharmacophores and computational modeling. A common strategy involves using a core heterocyclic scaffold, such as pyridine (B92270) or pyrimidine (B1678525), which is known to interact with specific biological targets, and then introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net
Key design principles include:
Scaffold-Based Design : Leveraging known inhibitor scaffolds is a primary strategy. For instance, the pyrimidine ring is a well-known lead heterocycle in drug development due to its diverse reactivity and wide range of biological activities. researchgate.net Similarly, the 2-aminopyridine (B139424) moiety is a recurring scaffold in potent Hsp90 inhibitors. acs.org
Rational Substituent Placement : The introduction of different functional groups at various positions on the pyridine or pyrimidine ring is a critical step. For example, in the design of novel lapatinib (B449) derivatives, different aniline (B41778) patterns were attached at the C-4 position of a quinazoline (B50416) core to target a deep hydrophobic pocket in the EGFR/HER2 binding site. mdpi.com The addition of a bromine substituent has also been shown to yield potent compounds. acs.org
Computational and In-Silico Methods : Ligand-based drug design (LBDD) and molecular docking are frequently employed to predict the binding affinity of newly designed molecules. nih.govfrontiersin.org These computational studies help in understanding how analogs might interact with the active site of a target protein, guiding the synthesis of the most promising candidates. acs.orgfrontiersin.org For example, extensive docking studies were used to ensure that designed dual Hsp90/HDAC6 inhibitors met the binding requirements for both enzymes. acs.org
Hybridization : The coupling of two or more pharmacologically important scaffolds is another approach to generate hybrid molecules with potentially enhanced biological activity. frontiersin.org
In Vitro Screening Methodologies and Target Identification
Once designed and synthesized, analogs are subjected to a battery of in vitro assays to identify their biological targets and quantify their activity.
Enzyme inhibition is a primary mechanism of action for many pyridine and pyrimidine derivatives. Various assays are used to screen for this activity against a range of enzyme targets.
Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were evaluated for their ability to inhibit jack bean urease using the indophenol (B113434) method. frontiersin.org Several compounds showed potent inhibition with IC₅₀ values significantly lower than the standard inhibitor, thiourea. frontiersin.org
Kinase Inhibition: A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their ability to inhibit Bcr/Abl tyrosine kinase using the ADP-Glo assay method. nih.gov This assay quantifies the amount of ADP produced during the kinase reaction, with a lower signal indicating greater inhibition. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine derivatives were identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with activity measured against the CDK2/cyclin A2 complex. nih.gov Other studies have focused on EGFR and HER2 kinase inhibition, screening compounds for their ability to block the kinase activity of these receptors. mdpi.com
Phosphatase Inhibition: Novel 4-substituted 2-pyridin-2-ylamides were screened as potential inhibitors of SH2-containing 5'-inositol phosphatase 2 (SHIP2), an enzyme implicated in type 2 diabetes. nih.gov
Anti-thrombolytic Activity: In a study of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001), the anti-thrombolytic activity was assessed by observing the lysis of blood clots. mdpi.com The percentage of clot lysis was measured and compared to a standard. mdpi.com
Table 1: In Vitro Enzyme Inhibition by Bromo-Pyridine/Pyrimidine Analogs
| Compound/Analog Series | Target Enzyme | Key Findings (IC₅₀ / % Activity) | Reference |
|---|---|---|---|
| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | Jack Bean Urease | IC₅₀ = 2.0 ± 0.73 µM | frontiersin.org |
| 1-(3-nitropyridin-2-yl)piperazine derivative (7e) | Jack Bean Urease | IC₅₀ = 2.24 ± 1.63 µM | frontiersin.org |
| Thiourea (Standard) | Jack Bean Urease | IC₅₀ = 23.2 ± 11.0 µM | frontiersin.org |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | CDK2/cyclin A2 | IC₅₀ = 64.42 nM | nih.gov |
| 5-Bromo-pyrimidine derivative (10c) | Bcr/Abl Tyrosine Kinase | Potent inhibitor (specific IC₅₀ not detailed in abstract) | nih.gov |
| Pyridine derivative (4b) from 5-bromo-2-methylpyridin-3-amine | Thrombolytic Activity | 41.32% clot lysis | mdpi.com |
| Lapatinib derivative (6j) | EGFR Kinase | IC₅₀ = 1.8 nM | mdpi.com |
| Lapatinib derivative (6j) | HER2 Kinase | IC₅₀ = 87.8 nM | mdpi.com |
Determining how a compound binds to a specific receptor is crucial for understanding its mechanism. This is often accomplished through competitive binding assays where the test compound's ability to displace a known radiolabeled ligand is measured.
For example, in the evaluation of anandamide (B1667382) analogs, a filtration assay was used to determine their ability to displace the radiolabeled cannabinoid receptor agonist [3H]CP-55,940 from brain membranes. nih.gov The affinity of the compounds for the receptor is expressed as a Ki value. nih.gov While this study did not involve pyridine analogs, the methodology is standard for receptor binding characterization. In the context of pyridine-containing structures, studies have investigated binding to the ATP pocket of chaperone proteins like Hsp90, which can be considered analogous to receptor binding studies. acs.org
Cell-based assays provide a more complex biological system to evaluate the effects of a compound, such as its ability to kill cancer cells or prevent bacterial biofilm formation.
Antiproliferative Activity: The MTT assay is a common colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. nih.gov A series of 5-bromo-pyrimidine derivatives were tested against a panel of human cancer cell lines, including HCT116 (colon), A549 (lung), and K562 (leukemia). nih.gov Similarly, novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives showed broad antiproliferative efficacy against various cancer cells. nih.gov Other studies have screened substituted pyridine derivatives against liver cancer (HepG2) cells and halogenated thieno[3,2-d]pyrimidines against leukemia (L1210) cells. nih.govnih.gov
Biofilm Formation Inhibition: The ability of pyridine derivatives to inhibit biofilm formation by pathogenic bacteria such as Escherichia coli has been investigated. mdpi.com The assay typically involves growing bacteria in the presence of the test compounds and then quantifying the amount of biofilm formed, often by staining with crystal violet. One derivative, 4f, was found to be a potent inhibitor of E. coli biofilm formation, showing 91.95% inhibition. mdpi.com
Apoptosis Induction: To determine if cell death occurs via programmed cell death (apoptosis), researchers use techniques like flow cytometry. Cells are treated with the compound and then stained with markers like Annexin V and propidium (B1200493) iodide to identify apoptotic cells. nih.gov Studies on substituted pyridine derivatives have shown they can significantly stimulate apoptotic death in liver cancer cells and cause cell cycle arrest. nih.gov
Table 2: In Vitro Cell-Based Assay Results for Bromo-Pyridine/Pyrimidine Analogs
| Compound/Analog Series | Assay Type | Cell Line | Key Findings (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|---|
| Pyridine derivative (7) | Antiproliferative | HepG2 (Liver Cancer) | IC₅₀ = 7.26 µM | nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | Antiproliferative | MV4-11 (Leukemia) | IC₅₀ = 0.83 µM | nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | Antiproliferative | HT-29 (Colon Cancer) | IC₅₀ = 2.12 µM | nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ = 3.12 µM | nih.gov |
| Pyridine derivative (4f) from 5-bromo-2-methylpyridin-3-amine | Biofilm Inhibition | E. coli | 91.95% Inhibition | mdpi.com |
| Halogenated thieno[3,2-d]pyrimidine (B1254671) (1) | Apoptosis Induction | L1210 (Leukemia) | Induced apoptosis independent of cell cycle | nih.gov |
Elucidation of Molecular Mechanism of Action (In Vitro)
Understanding how a compound interacts with its target at a molecular level is a key goal of medicinal chemistry research. While biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct measurement of binding kinetics and thermodynamics, they were not explicitly detailed in the reviewed literature for these specific analogs. However, computational methods are extensively used to model these interactions.
Molecular Docking: This computational technique is widely used to predict the binding mode of a ligand within the active site of a target protein. For example, in silico analysis showed that potent urease inhibitors developed from a pyridylpiperazine scaffold form favorable interactions with the active site of urease, with calculated binding energies significantly stronger than the standard inhibitor. frontiersin.org Similarly, extensive docking studies were performed for Hsp90/HDAC6 dual inhibitors. acs.org The predicted docking pose for one potent compound showed it coordinating a key Zn2+ ion in the HDAC6 active site and forming hydrogen bonds with specific amino acid residues like His500. acs.org These studies provide a structural hypothesis for the observed biological activity and guide further optimization of the lead compounds. mdpi.comfrontiersin.org
Cellular Pathway Modulation Analysis (e.g., kinase inhibition profiling, gene expression analysis in vitro)
Analogs of 3-Bromo-4,5-dimethylpyridin-2-amine, particularly those based on the broader pyridinamine and dimethylpyridine scaffolds, have been investigated for their ability to modulate specific cellular pathways. Kinase inhibition is a prominent area of study for such heterocyclic compounds. For instance, derivatives based on a pyridylpyrimidinylaminophenyl amine scaffold, a key pharmacophore in the kinase inhibitor drug imatinib (B729), have been synthesized and evaluated for their kinase inhibition potential. nih.gov One such derivative, a cyclic amide/pyridin-2(1H)-one, demonstrated an IC₅₀ value against c-Src kinase that was comparable to imatinib itself. nih.gov
Another key cellular pathway modulated by related structures is the AMP-activated protein kinase (AMPK) pathway. Novel 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as indirect AMPK activators. jst.go.jp These compounds were found to inhibit the growth of human breast cancer cell lines selectively, and this activity was linked to the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream substrate of AMPK. jst.go.jp
Furthermore, analogs have been developed as inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of the autophagy process in cancer. nih.gov Certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were found to inhibit ULK1 kinase activity, block autophagy, and induce apoptosis in non-small cell lung cancer (NSCLC) cells in vitro. nih.gov This demonstrates that modifications of the pyridinamine core can lead to potent and specific modulation of cellular signaling cascades involved in cell survival and death.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogs of this compound, these studies have focused on the effects of modifying substituents and their positions on the core structure.
The modification of substituents on the pyridine or fused heterocyclic ring systems has a profound impact on biological activity. In studies of imidazo[1,2-a]pyridine (B132010) analogs derived from 2-aminopyridines, substitutions at multiple positions (2, 3, 6, 7, and 8) were tolerated while retaining anti-leishmanial activity. nih.gov
A detailed SAR exploration at the 3-position of the imidazo[1,2-a]pyridine core revealed specific trends.
Lipophilicity: Small, lipophilic alkyl groups resulted in moderate anti-parasitic activity. nih.gov
Heteroatoms: The introduction of basic (e.g., amino) and non-basic (e.g., ether) heteroatoms was generally detrimental to activity. nih.gov
Aromatic Substituents: Aniline-type substituents at the 3-position, particularly those with additional polar heteroatoms or halogens, enhanced potency. nih.gov
The table below summarizes the structure-activity relationship for the 3-position of the imidazo[1,2-a]pyridine core against L. donovani.
| Compound | R3 Substituent | IC₅₀ (µM) |
| 9 | -NH-CH(CH₃)₂ | 4.80 |
| 12 | -NH-Cyclopentyl | 1.80 |
| 13 | 4-Morpholinyl | >50 |
| 16 | 4-Thiomorpholinyl | >50 |
| 5 | -NH-(2,3-Dihydro-1,4-benzodioxin-6-yl) | 0.82 |
| 21 | -NH-(4-fluorophenyl) | 0.20 |
Data sourced from reference nih.gov
Similarly, for 3,5-dimethylpyridin-4(1H)-one AMPK activators, structural optimization of the terminal aromatic group led to the discovery that a trifluoromethyl substituent significantly enhanced AMPK activation activity. jst.go.jp Studies on (E)-N-benzylidene-5-bromopyridin-2-amines have also shown that the nature and position of substituents on the benzylidene ring influence the molecule's spectral properties, which can be correlated with reactivity. umcs.plumcs.pl
The specific arrangement of substituents on the pyridine ring is critical for target engagement. The existence of positional isomers such as 4-Bromo-3,5-dimethylpyridin-2-amine and 5-Bromo-3,4-dimethylpyridin-2-amine (B1276794) underscores the potential for fine-tuning molecular interactions. bldpharm.comsigmaaldrich.com While direct comparative biological data for these specific isomers is not extensively published, studies on related scaffolds highlight the importance of positional chemistry.
For example, in the development of 3,5-dimethylpyridin-4(1H)-one based AMPK activators, shifting the position of the nitrogen atom within the central pyridine ring resulted in reduced cellular potency. jst.go.jp This finding emphasizes that the 3,5-dimethylpyridin-4(1H)-one nucleus and the specific location of the ring nitrogen are key pharmacophoric elements. jst.go.jp Likewise, in the development of adenosine (B11128) kinase inhibitors based on a 4-amino-5,7-disubstituted pyridopyrimidine core, the position of a nitrogen atom in a heterocyclic ring at the C(7) position was found to be important for modulating activity and off-target effects. nih.gov These examples strongly suggest that the relative positions of the bromo, methyl, and amine groups on the pyridine ring of this compound would significantly influence its binding affinity and selectivity for a given biological target.
Computational Approaches to Biological Interaction
Computational chemistry provides powerful tools for predicting and rationalizing the interactions between small molecules and their biological targets, guiding the design of more potent and selective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method has been applied to scaffolds related to this compound to understand their binding modes. For instance, docking studies were performed on pyrazolopyridine and quinoline (B57606) derivatives to explore their binding modes as phosphodiesterase 4 (PDE4) inhibitors. nih.gov
In another study, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were synthesized, and molecular docking was used to predict their interaction with cyclooxygenase (COX-1 and COX-2) enzymes. csfarmacie.cz The results indicated that these compounds could exhibit anti-inflammatory effects by inhibiting the prostaglandin (B15479496) biosynthesis pathway, with some showing selectivity for COX-1 over COX-2. csfarmacie.cz Docking analysis of a potent ULK1 inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, helped to elucidate the crucial role of a hydrogen bond donor in its binding mechanism. nih.gov These studies showcase how docking can rationalize observed activities and guide the design of next-generation inhibitors.
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity.
Such a model was developed for pyrazolopyridine and quinoline-based PDE4 inhibitors. The best model consisted of one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group, and it yielded a statistically significant 3D-QSAR model for predicting inhibitor potency. nih.gov Similarly, pharmacophore modeling was used as a foundational step to explore and verify the anchoring features required for ULK1 inhibition, leading to the synthesis of active 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives. nih.gov
Virtual screening has also been successfully employed. A collaborative virtual screening process, using a known hit as a "seed" structure, was used to identify close analogs and structurally distinct compounds with anti-leishmanial activity from large proprietary databases. nih.gov This approach successfully identified multiple vectors around an imidazo[1,2-a]pyridine core that could be modified while retaining activity. nih.gov Structure-based virtual screening has also led to the identification of novel, selective antagonists for the platelet integrin αIIbβ3, demonstrating a high "hit rate" compared to traditional high-throughput screening. nih.gov These computational methods are invaluable for efficiently navigating chemical space to discover and optimize analogs of scaffolds like this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used to develop mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. nih.govlongdom.org This approach is a cornerstone of modern drug discovery, enabling the prediction of a compound's activity and facilitating the rational design of new, more potent analogs. jocpr.comfiveable.me By quantifying the relationship between a molecule's features and its biological effect, QSAR helps to prioritize the synthesis of promising compounds, thereby saving significant time and resources. nih.gov
While specific QSAR studies focusing exclusively on this compound analogs are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. Drawing from research on related aminopyridine and heterocyclic kinase inhibitors, a hypothetical QSAR study for this class of compounds can be conceptualized. nih.govnih.gov Such a study would aim to identify the key molecular descriptors that govern the biological activity of these analogs.
The fundamental workflow of a QSAR study involves several key stages:
Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., IC₅₀ values against a specific kinase) would be compiled. mdpi.com This set is then typically divided into a training set, for building the model, and a test set, for validating its predictive power. youtube.com
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors numerically represent various aspects of the molecules. mdpi.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptor values with the biological activity. fiveable.meijert.org
Model Validation: The model's statistical robustness and predictive capability are rigorously assessed using the test set and various statistical metrics. youtube.comijert.org
Molecular Descriptors in QSAR Modeling
For a series of this compound analogs, several classes of descriptors would be relevant for building a predictive QSAR model. These can be broadly categorized as:
Physicochemical Descriptors: These include properties like lipophilicity (LogP), which influences membrane permeability, and electronic parameters such as the Hammett constant (σ), which describes the electron-donating or -withdrawing nature of substituents.
Topological Descriptors: These are numerical representations of the molecular structure, such as molecular weight, connectivity indices, and polar surface area (PSA), which relates to a molecule's transport properties.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these can include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors provide insight into the electronic and reactivity properties of the molecules.
Hypothetical QSAR Study on this compound Analogs
To illustrate the application of QSAR, consider a hypothetical set of this compound analogs where substituents are varied at different positions on the pyridine ring. The biological activity, expressed as pIC₅₀ (-log(IC₅₀)), is measured against a target protein.
The table below presents a hypothetical dataset for a QSAR study.
Interactive Table 1: Hypothetical Dataset of this compound Analogs and Their Properties
| Compound ID | R1 Substituent | R2 Substituent | pIC₅₀ | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 1 | H | H | 6.2 | 2.8 | 216.08 | 38.9 |
| 2 | F | H | 6.5 | 2.9 | 234.07 | 38.9 |
| 3 | Cl | H | 6.8 | 3.3 | 250.53 | 38.9 |
| 4 | OCH₃ | H | 6.4 | 2.7 | 246.11 | 48.1 |
| 5 | H | F | 6.3 | 2.9 | 234.07 | 38.9 |
| 6 | H | Cl | 6.6 | 3.3 | 250.53 | 38.9 |
| 7 | H | CH₃ | 6.1 | 3.1 | 230.11 | 38.9 |
| 8 | F | F | 6.7 | 3.0 | 252.06 | 38.9 |
Developing and Validating the QSAR Model
From the dataset, a QSAR model can be developed. A multiple linear regression analysis might yield a hypothetical equation like:
pIC₅₀ = 0.45 * LogP - 0.01 * MW + 0.05 * PSA + 4.5
This equation suggests that higher lipophilicity (LogP) and greater polar surface area (PSA) are beneficial for activity, while molecular weight has a minor negative correlation.
The reliability of a QSAR model is assessed through several statistical parameters.
Interactive Table 2: Statistical Validation of a Hypothetical QSAR Model
| Statistical Parameter | Value | Description |
| r² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. A value closer to 1 signifies a better fit for the training set data. youtube.com |
| q² (Cross-validated r²) | 0.85 | Derived from internal cross-validation (e.g., leave-one-out). A q² > 0.5 is generally considered indicative of a model with good predictive ability. youtube.com |
| r²_pred (Predictive r² for Test Set) | 0.88 | Measures the predictive power of the model on an external test set. A high value confirms the model's ability to predict the activity of new compounds. researchgate.net |
| Standard Error of Estimate (SEE) | 0.15 | Represents the standard deviation of the residuals, indicating the model's accuracy. A lower value is desirable. |
| F-statistic | 45.6 | A high F-statistic value indicates that the relationship between the descriptors and the activity is statistically significant and not due to chance. |
Applications of 3 Bromo 4,5 Dimethylpyridin 2 Amine in Organic Synthesis, Materials Science, and Catalysis
As a Versatile Building Block in Complex Organic Synthesis
Substituted pyridines are fundamental components in many areas of chemical synthesis. While 3-Bromo-4,5-dimethylpyridin-2-amine is categorized as a building block, specific examples of its incorporation into larger, more complex molecules are not widely reported.
The 2-aminopyridine (B139424) structural motif is a key component in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant biological and pharmaceutical activities. In principle, this compound could serve as a starting material for creating novel substituted imidazo[1,2-a]pyridine (B132010) derivatives. This would typically involve a condensation reaction with an α-halocarbonyl compound. However, at present, there are no specific studies or patents that demonstrate the use of this particular isomer for the synthesis of known or novel pharmaceutical or agrochemical agents.
Many natural products contain pyridine (B92270) or substituted pyridine rings. The specific substitution pattern of this compound could make it a candidate for the synthesis of certain complex natural targets. Nevertheless, a review of the literature does not yield any instances of its use as an intermediate in the total synthesis of any known natural product.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine ring and the exocyclic amino group give this compound the potential to act as a ligand for various metal centers.
The bromine atom on the pyridine ring makes the compound a suitable substrate for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 3-position of the pyridine ring, providing a pathway to more complex molecules. Furthermore, the pyridine and amine functionalities could direct C-H functionalization reactions at other positions on the ring. Despite this theoretical potential, there is no specific research documenting the use of this compound as a ligand or substrate in such catalytic processes.
Organic molecules containing multiple coordination sites are often used as linkers in the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the amino group of this compound could chelate to a single metal center or bridge between multiple metal centers to form extended structures. While the development of new MOFs is an active area of research, there is no available data indicating that this specific compound has been employed as a ligand in the synthesis of MOFs or other supramolecular structures.
Integration into Functional Materials
The properties of functional materials, such as those used in electronics or optics, can be tuned by incorporating specific organic molecules. Substituted pyridines can be found in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. bldpharm.com While chemical suppliers list this compound under categories for materials science, there are no specific research articles or patents detailing its successful integration or performance within a functional material.
Polymeric Materials and Covalent Adaptable Networks
While specific studies detailing the use of this compound in the synthesis of polymeric materials are not yet prevalent in public literature, the fundamental reactivity of its functional groups points towards its potential in this area. The amino group can, in principle, react with various monomers to form polyamides, polyimines, or other polymer structures.
The concept of covalent adaptable networks (CANs) is a particularly relevant area of exploration. CANs are a class of polymers that possess dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled. Pyridine-based structures have been investigated for their potential to form such networks. ucsb.edu The amino and bromo functionalities on this compound could serve as anchor points for creating cross-linked polymer chains with dynamic characteristics. For instance, the amino group could be incorporated into a polymer backbone, and the bromo-substituted position could be functionalized to introduce dynamic covalent bonds, leading to the formation of a CAN. Research into divanillin-based polyimine CANs has demonstrated the successful use of amines in creating reprocessable thermosets. nih.govnih.gov
Electronic or Optoelectronic Materials
The electronic properties of brominated pyridine derivatives suggest that this compound could find applications in electronic or optoelectronic materials. The electron-withdrawing nature of the bromine atom and the pyridine ring, combined with the electron-donating character of the amino and methyl groups, creates a push-pull electronic system. This arrangement can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for materials used in organic electronics.
Although direct studies on the electronic properties of this compound are scarce, related compounds are listed in the product catalogs of material science suppliers, indicating a potential utility in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). bldpharm.com Further research would be necessary to fully characterize its electronic and photophysical properties to determine its suitability for such applications.
Organocatalysis
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents another promising avenue for the application of this compound and its derivatives. Substituted aminopyridines can act as effective catalysts due to the basicity of the pyridine nitrogen and the potential for hydrogen bonding interactions involving the amino group.
While no specific organocatalytic applications of this compound have been reported, studies on similar structures, such as 2'-aminouridine (B12940546) derivatives, have shown their potential to catalyze reactions like the Diels-Alder reaction. nih.gov The chiral environment that can be created around the active sites in such molecules is key to achieving asymmetric catalysis. The substitution pattern on this compound could be modified to introduce chirality, potentially leading to a new class of organocatalysts. The general utility of substituted aminopyridines as catalysts is a well-established principle in organic synthesis.
Future Directions and Research Opportunities for 3 Bromo 4,5 Dimethylpyridin 2 Amine
Expansion of Chemical Reactivity and Derivatization Portfolio
The bromine atom and the amino group on the pyridine (B92270) ring of 3-Bromo-4,5-dimethylpyridin-2-amine are key functional handles for a wide array of chemical transformations. Future research will undoubtedly focus on expanding the portfolio of derivatization reactions to access a greater diversity of molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have already proven effective for modifying similar bromopyridine scaffolds. mdpi.comresearchgate.net Future work could explore a broader range of coupling partners, including various boronic acids, amines, and other organometallic reagents, to introduce diverse aryl, heteroaryl, and alkyl substituents. mdpi.commdpi.com The development of derivatization reagents is also a key area of interest for enhancing analytical detection and separation of amine analytes. researchgate.net
Furthermore, the reactivity of the pyridine nitrogen and the amino group can be exploited for N-alkylation, acylation, and the formation of fused heterocyclic systems. For instance, the reaction of similar 2,3-diaminopyridine (B105623) derivatives with aldehydes can lead to the formation of imidazo[4,5-b]pyridine cores, which are known to possess a range of biological activities. mdpi.com Investigating these transformations with this compound could unlock new classes of compounds with unique properties.
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level (In Vitro)
While the synthetic utility of pyridine derivatives is well-established, a deeper understanding of how these molecules interact with biological targets at the molecular level is crucial for rational drug design. Future in vitro studies should aim to elucidate the specific mechanisms of action of this compound derivatives.
This includes identifying specific protein targets, characterizing binding affinities, and determining the functional consequences of these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of ligand-protein complexes, revealing key binding interactions. Molecular docking studies can complement experimental data by predicting binding modes and guiding the design of more potent and selective inhibitors. nih.govmdpi.com For example, docking studies on pyrazine (B50134) carboxamide derivatives have helped to identify key hydrogen bonding interactions with target enzymes. mdpi.com
Investigating the structure-activity relationships (SAR) of a library of this compound derivatives against a panel of biological targets will be essential. This will involve systematically modifying the substituents on the pyridine ring and evaluating the impact on biological activity. Such studies have been instrumental in identifying potent antibacterial agents among 2-aminopyridine (B139424) derivatives. nih.gov
Exploration of New Applications in Emerging Fields
The unique electronic and structural properties of the pyridine scaffold suggest that this compound and its derivatives could find applications beyond traditional medicinal chemistry. nih.gov Emerging fields such as materials science and chemical sensing present exciting new research avenues.
The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds attractive candidates for the development of novel ligands for catalysis and functional nanomaterials. nih.gov The incorporation of this scaffold into organic light-emitting diodes (OLEDs) or other electronic devices could also be explored.
Furthermore, the potential for derivatization allows for the attachment of fluorophores or other signaling moieties, opening up possibilities for the development of chemical sensors for the detection of specific analytes. The design of fluorogenic reagents for the derivatization of amines is an active area of research. researchgate.net
Computational-Experimental Synergy for Accelerated Discovery
The integration of computational modeling with experimental research offers a powerful strategy to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Density Functional Theory (DFT) calculations can be employed to predict molecular properties, reaction mechanisms, and spectroscopic data, guiding synthetic efforts and the interpretation of experimental results. mdpi.commdpi.com
For instance, DFT studies can help in understanding the electronic properties and reactivity of different derivatives, aiding in the selection of the most promising candidates for synthesis and biological evaluation. mdpi.com Frontier molecular orbital analysis and molecular electrostatic potential maps can provide insights into potential reaction pathways and sites of intermolecular interactions. mdpi.com
This synergistic approach, where computational predictions inform experimental design and experimental results validate and refine computational models, will be instrumental in efficiently navigating the vast chemical space accessible from this compound and unlocking its full potential in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
